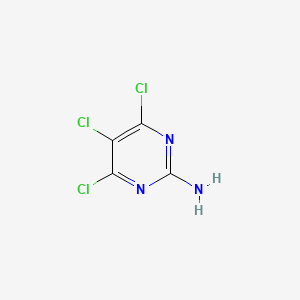

4,5,6-Trichloropyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4,5,6-Trichloropyrimidin-2-amine involves a suspension of 2-amino-4,6-dichloropyrimidine in chloroform. N-chlorosuccinimide is added portionwise to this mixture. The reaction mixture is then refluxed for 2 hours .Molecular Structure Analysis

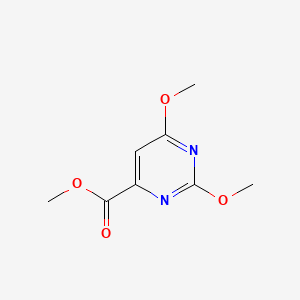

The molecular structure of 4,5,6-Trichloropyrimidin-2-amine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The InChI code for this compound is 1S/C4H2Cl3N3/c5-1-2(6)9-4(8)10-3(1)7/h(H2,8,9,10) .Physical And Chemical Properties Analysis

4,5,6-Trichloropyrimidin-2-amine is a solid compound with a molecular weight of 198.44 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications

Synthesis and Reactivity

4,5,6-Trichloropyrimidin-2-amine is a versatile compound used in various synthetic pathways. It has been found to undergo unusual aromatic substitution reactions, leading to the formation of nitropyrimidines, which are crucial for inactivating DNA repairing proteins such as MGMT. This highlights its potential in the synthesis of intermediates for pharmaceutical applications (Lopez et al., 2009). Additionally, its reactivity with dialkylamines and aryl- and heteroarylamines under different conditions further demonstrates its utility in creating a wide range of aminated products, which are valuable in medicinal chemistry (Sean M. Smith & S. Buchwald, 2016).

Catalysis and Chemical Transformations

The compound plays a critical role in catalytic processes and chemical transformations, contributing to the development of novel molecules with potential therapeutic applications. For instance, its involvement in the synthesis of dihydrofolate reductase (DHFR) inhibitors showcases its importance in the creation of compounds with antibacterial activity, highlighting its contribution to addressing antibiotic resistance challenges (P. Wyss et al., 2003).

Material Science and Polymers

In material science, 4,5,6-Trichloropyrimidin-2-amine's derivatives have been explored for gas separation applications, indicating its potential in the synthesis of advanced materials for environmental and industrial processes (J. Fang et al., 2000).

Drug Discovery and Biological Applications

The compound is instrumental in the synthesis of novel anti-tumor agents, demonstrating significant activity against various cancer cells. This underscores its potential in cancer therapy, especially in the design of drugs that induce cellular apoptosis and inhibit the epithelial-to-mesenchymal transition process, critical for cancer metastasis (F. Safari et al., 2020). Moreover, its derivatives have shown promising antimicrobial activities, indicating its relevance in developing new treatments for bacterial and fungal infections (M. Mittal et al., 2011).

Safety and Hazards

The safety information for 4,5,6-Trichloropyrimidin-2-amine indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name |

4,5,6-trichloropyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3N3/c5-1-2(6)9-4(8)10-3(1)7/h(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUTUCGOBIRQIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323205 |

Source

|

| Record name | 4,5,6-trichloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6-Trichloropyrimidin-2-amine | |

CAS RN |

51501-53-2 |

Source

|

| Record name | 51501-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6-trichloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1296382.png)

![Imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1296383.png)

![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B1296385.png)

![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)